molecular formula C10H18O2 B563210 2,3-Epoxydecanal CAS No. 102369-06-2

2,3-Epoxydecanal

Cat. No. B563210
CAS RN: 102369-06-2
M. Wt: 170.252
InChI Key: ZAYNCWQGQVRPDV-UHFFFAOYSA-N
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Description

2,3-Epoxydecanal, also known as (2S,3R)-3-heptyloxirane-2-carbaldehyde, is a chemical compound . It is used in the flavoring industry .


Molecular Structure Analysis

The molecular formula of 2,3-Epoxydecanal is C10H18O2 . Its molecular weight is 170.25 . The stereochemistry is racemic .


Physical And Chemical Properties Analysis

2,3-Epoxydecanal is a colorless to pale yellow clear liquid . It has a fatty citrus aroma . It is very slightly soluble in water and soluble in ethanol . Its boiling point is 92-93°C . The refractive index is 1.436-1.446 , and the specific gravity is 0.912-0.922 (20°C) .

Scientific Research Applications

Baylis–Hillman Reaction

Chiral 2,3-epoxy aldehydes, including 2,3-epoxydecanal, are utilized as novel electrophiles in the Baylis–Hillman reaction with activated alkenes. This leads to the production of densely functionalized adducts in good yields and moderate to good diastereoselectivities (Krishna, Lopinti, & Kannan, 2004).

Tungsten-Catalyzed Ring Opening

2,3-Epoxy alcohols and 2,3-epoxy sulfonamides undergo a tungsten-catalyzed regioselective and stereospecific ring-opening reaction. This method is applicable to various epoxides with diverse N- and O-nucleophiles, yielding products in good to excellent yields and high regioselectivities (Wang & Yamamoto, 2014).

Photocatalyzed Epoxidation

1-Decene can be converted to 1,2-epoxydecane using UV-irradiated TiO2 powder. The reaction rate is affected by the addition of hydrogen peroxide, and the selectivity of 1,2-epoxydecane production is higher under visible light than under UV light (Ohno, Masaki, Hirayama, & Matsumura, 2001).

Borinic Acid Catalyzed Reactions

In the presence of a borinic acid-derived catalyst, 2,3-epoxy alcohols undergo couplings with acyl and sulfonyl chlorides. This transformation generates O-acylated or O-sulfonylated chlorohydrin diols with significant levels of regioselectivity for both the ring-opening and O-functionalization steps (Tanveer, Jarrah, & Taylor, 2015).

Aroma Properties

The aroma properties of a series of 2,3-epoxyalkanals, including 2,3-epoxydecanal, have been evaluated. These compounds have been found to possess diverse odor qualities, ranging from grassy to citrus-like or soapy, with odor thresholds in the range of 3-15 ng/L in air (Buettner & Schieberle, 2001).

Sharpless Asymmetric Epoxidation Applications

The synthesis and applications of chiral 2,3-epoxy alcohols containing unsaturated chains, prepared via Sharpless asymmetric epoxidation, are significant. These compounds are used as starting materials for the synthesis of complex targets, such as biologically active molecules (Riera & Moreno, 2010).

Lead(IV) Acetate Oxidative Ring-Opening

Treatment of 2,3-epoxy primary alcohols with lead(IV) acetate leads to α-acetoxy aldehydes or α-acetoxy ketones. This reaction provides a new route to optically active α-hydroxy carbonyl compounds (Alvarez-Manzaneda et al., 2011).

Epoxidation with Atmospheric Non-Equilibrium Oxygen Plasma

The epoxidation of 1-decene with atmospheric pressure glow plasma results in the formation of 1,2-epoxydecane and other products. The plasma oxidation suggests an attractive method for the partial oxidation of organic compounds (Suga & Sekiguchi, 2006).

Mechanism of Action

The mechanism of action of 2,3-Epoxydecanal is not explicitly mentioned in the search results. As it is used as a flavoring agent , it likely interacts with taste receptors, but the exact mechanism would need further investigation.

Safety and Hazards

The safety evaluation of 2,3-Epoxydecanal has not been completed . It is recommended for usage levels up to a certain limit for flavoring substances . As always, proper handling and usage according to safety guidelines is crucial.

Future Directions

The future directions of 2,3-Epoxydecanal are not explicitly mentioned in the search results. Given its use in the flavoring industry , potential future directions could include the development of new flavors or applications in food science.

properties

IUPAC Name

3-heptyloxirane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNCWQGQVRPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907439
Record name 3-Heptyloxirane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid; fatty citrus aroma
Record name 2,3-Epoxydecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name 2,3-Epoxydecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.912-0.922 (20º)
Record name 2,3-Epoxydecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3-Epoxydecanal

CAS RN

102369-06-2, 1048958-35-5
Record name 3-Heptyloxirane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-heptyloxirane-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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